(4,6-Dimethoxypyrimidin-2-yl)carbamic acid (4,6-Dimethoxypyrimidin-2-yl)carbamic acid
Brand Name: Vulcanchem
CAS No.: 102909-15-9
VCID: VC20780893
InChI: InChI=1S/C7H9N3O4/c1-13-4-3-5(14-2)9-6(8-4)10-7(11)12/h3H,1-2H3,(H,11,12)(H,8,9,10)
SMILES: COC1=CC(=NC(=N1)NC(=O)O)OC
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol

(4,6-Dimethoxypyrimidin-2-yl)carbamic acid

CAS No.: 102909-15-9

Cat. No.: VC20780893

Molecular Formula: C7H9N3O4

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

(4,6-Dimethoxypyrimidin-2-yl)carbamic acid - 102909-15-9

Specification

CAS No. 102909-15-9
Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
IUPAC Name (4,6-dimethoxypyrimidin-2-yl)carbamic acid
Standard InChI InChI=1S/C7H9N3O4/c1-13-4-3-5(14-2)9-6(8-4)10-7(11)12/h3H,1-2H3,(H,11,12)(H,8,9,10)
Standard InChI Key LVTUHHUARVWVOF-UHFFFAOYSA-N
SMILES COC1=CC(=NC(=N1)NC(=O)O)OC
Canonical SMILES COC1=CC(=NC(=N1)NC(=O)O)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

(4,6-Dimethoxypyrimidin-2-yl)carbamic acid contains a pyrimidine ring with methoxy groups at positions 4 and 6, and a carbamic acid group (–NHCOOH) at position 2. The molecule possesses several important functional groups that contribute to its chemical reactivity and biological activity. The pyrimidine ring provides a stable heterocyclic core, while the methoxy substituents affect the electron distribution within the ring. The carbamic acid moiety serves as a reactive site for further functionalization, particularly for the formation of esters and amides.

Physical Properties

Based on the properties of its derivatives, particularly its phenyl ester form, the following physical properties can be inferred for (4,6-Dimethoxypyrimidin-2-yl)carbamic acid:

PropertyValueNotes
Molecular FormulaC7H9N3O4
Molecular Weight~199 g/molCalculated based on structure
Physical StateSolid at room temperatureBased on related compounds
SolubilityLikely soluble in polar organic solventsInferred from related structures

The compound likely exhibits hydrogen bonding capabilities due to the presence of the carbamic acid group, affecting its solubility profile and intermolecular interactions.

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of (4,6-Dimethoxypyrimidin-2-yl)carbamic acid typically involves the preparation of 4,6-dimethoxypyrimidine derivatives followed by functionalization at the 2-position. A common approach begins with the preparation of 4,6-dimethoxypyrimidine from 4,6-dichloropyrimidine.

The first step involves the synthesis of 4,6-dimethoxypyrimidine from 4,6-dichloropyrimidine through methoxylation. According to available synthesis information, this can be achieved by reacting 4,6-dichloropyrimidine with sodium methoxide in methanol :

  • 4,6-dichloropyrimidine is suspended in methanol

  • Sodium methoxide (NaOMe) is added to the suspension

  • The reaction mixture is heated at 65°C under argon for approximately 24 hours

  • After completion (monitored by HPLC/MS), the solvent is removed under reduced pressure

  • The residue is treated with 1M aqueous HCl and dichloromethane

  • The organic phase is separated, washed with saturated aqueous NaCl, dried, filtered, and evaporated

  • The crude product is purified by silica gel column chromatography using ethyl acetate-hexanes as eluent

Functionalization at Position 2

Related Derivatives and Their Applications

Phenyl Ester Derivative

The phenyl ester of (4,6-Dimethoxypyrimidin-2-yl)carbamic acid, also known as phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate, is one of the most well-documented derivatives. This compound has the following properties:

PropertyValueSource
Chemical FormulaC13H13N3O4
Molecular Weight275.26 g/mol
Density1.317±0.06 g/cm³ (Predicted)
CAS Number89392-03-0
EINECS406-600-2

This phenyl ester serves as an important intermediate in the synthesis of various herbicides and other agrochemicals. Its structure features a phenoxy group attached to the carbonyl carbon of the carbamic acid moiety .

Sulfonamide Derivatives

A particularly important application of (4,6-Dimethoxypyrimidin-2-yl)carbamic acid is in the synthesis of sulfonamide herbicides, such as N-[(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide. This compound and related derivatives demonstrate significant herbicidal activity against a wide variety of weeds .

These sulfonamide derivatives can be prepared by various synthetic routes, including:

  • Reaction of amino compounds with isocyanates

  • Reaction of isocyanato compounds with amines

  • Reaction between amino compounds and phenoxycarbonylamino compounds

The salts of these derivatives include alkali metal salts (sodium, potassium), alkaline earth metal salts (magnesium, calcium), and amine salts (dimethylamine, triethylamine) .

Analytical Characterization and Identification

Spectroscopic Methods

Several analytical techniques are employed for the characterization and identification of (4,6-Dimethoxypyrimidin-2-yl)carbamic acid and its derivatives:

Mass Spectrometry

Mass spectrometric fragmentation patterns provide valuable information for structural elucidation. For related pyrimidine compounds, characteristic fragments have been observed:

  • Fragment at m/z 155.9 corresponding to 2-amino-4,6-dimethoxy pyrimidine

  • Fragment at m/z 182.2 corresponding to (4,6-dimethoxypyrimidine-2-yl) formamide

These fragmentation patterns are useful for confirming the presence of the 4,6-dimethoxypyrimidine core in the target compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information:

  • ¹H NMR typically shows signals for the two methoxy groups (around δ 4.0-4.4 ppm)

  • The pyrimidine ring proton typically appears at around δ 5.8-6.2 ppm

  • The NH proton of the carbamic acid group would appear at δ 7.5-8.5 ppm

  • ¹³C NMR reveals signals for the pyrimidine carbons, particularly the quaternary carbons attached to the methoxy groups

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands:

  • NH stretching (3200-3400 cm⁻¹)

  • C=O stretching (1700-1750 cm⁻¹)

  • C=N and C=C stretching (1550-1650 cm⁻¹)

  • C-O stretching of methoxy groups (1050-1150 cm⁻¹)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for separation, identification, and quantification of these compounds and their impurities. As noted in the research data, HPLC/MS analysis can effectively monitor reaction progress during synthesis .

Applications in Agricultural Chemistry

Herbicidal Activity

The primary application of (4,6-Dimethoxypyrimidin-2-yl)carbamic acid derivatives is as herbicides. The sulfonamide derivatives, in particular, demonstrate "extremely high herbicidal effect against a wide variety of weeds including strongly noxious" plants .

These compounds likely act by inhibiting the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. This mechanism of action is common among sulfonylurea and related herbicides containing the 4,6-dimethoxypyrimidine moiety.

Structure-Activity Relationships

The 4,6-dimethoxypyrimidine core appears to be essential for the biological activity of these compounds. The carbamic acid group serves as a linker between this core and other functional groups (such as sulfonamides) that contribute to the herbicidal efficacy. Modifications to the carbamic acid portion, such as formation of esters and amides, can significantly affect the compound's biological activity, stability, and environmental persistence.

Research and Development Considerations

Synthetic Challenges

The synthesis of (4,6-Dimethoxypyrimidin-2-yl)carbamic acid and its derivatives presents several challenges:

  • Selection of appropriate solvents: Various solvents have been used for related reactions, including:

    • Aromatic hydrocarbons (benzene, toluene, xylene, chlorobenzene)

    • Aliphatic hydrocarbons (chloroform, carbon tetrachloride, methylene chloride)

    • Ethers (diethyl ether, dioxane, tetrahydrofuran)

    • Nitriles (acetonitrile, propiononitrile)

    • Aprotic polar solvents (dimethyl sulfoxide, sulfolane)

  • Reaction conditions: The reactions generally require controlled temperatures and inert atmosphere (such as argon) to prevent side reactions .

  • Purification challenges: The purification of these compounds typically requires chromatographic techniques, which can be time-consuming and resource-intensive .

Analytical Challenges

The analysis and characterization of (4,6-Dimethoxypyrimidin-2-yl)carbamic acid and its derivatives require sophisticated analytical techniques, including:

  • Advanced chromatographic methods for separation of closely related compounds

  • High-resolution mass spectrometry for accurate mass determination

  • Multi-dimensional NMR techniques for complete structural elucidation

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